Tridecyl hydrogen 2-butenedioate

Description

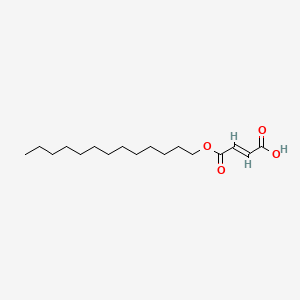

Tridecyl hydrogen 2-butenedioate (CAS No. 93762-26-6) is a monoester derivative of 2-butenedioic acid (fumaric or maleic acid) with a tridecyl alkyl chain. Its molecular formula is C₁₇H₃₀O₄, and it has a molecular weight of 298.42 g/mol . Key physicochemical properties include a density of 0.991 g/cm³, a boiling point of 418.4°C, and a vapor pressure of 3.58 × 10⁻⁸ mmHg at 25°C . The compound’s structure features a long hydrophobic tridecyl chain and a hydrophilic 2-butenedioate group, making it amphiphilic.

Properties

CAS No. |

93762-26-6 |

|---|---|

Molecular Formula |

C17H30O4 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(E)-4-oxo-4-tridecoxybut-2-enoic acid |

InChI |

InChI=1S/C17H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-15-21-17(20)14-13-16(18)19/h13-14H,2-12,15H2,1H3,(H,18,19)/b14-13+ |

InChI Key |

FGACNJFGXDUISO-BUHFOSPRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCOC(=O)/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tridecyl hydrogen 2-butenedioate involves the esterification of 2-butenedioic acid with tridecyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The industrial production of this compound follows similar methods but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Tridecyl hydrogen 2-butenedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common reagents used in these reactions include sulfuric acid, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Tridecyl hydrogen 2-butenedioate serves as a reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Esterification : Used in synthesizing other esters.

- Oxidation : Can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate.

- Reduction : The ester group can be reduced to alcohols using lithium aluminum hydride.

Biological Studies

In biological research, this compound is utilized to study lipid metabolism. Its amphiphilic nature makes it suitable for:

- Cell Membrane Studies : It can modulate the fluidity and permeability of lipid membranes, impacting cellular processes.

- Biological Assays : Incorporated as a component in various assays to investigate lipid interactions.

Pharmaceutical Research

The compound is being investigated for its potential in drug delivery systems:

- Formulation Component : It may be used in pharmaceutical formulations due to its ability to enhance membrane permeability, potentially improving drug absorption.

Lubricants and Additives

This compound is employed as a high-performance lubricant:

- Lubricant Properties : Its chemical structure provides excellent lubricating properties, making it suitable for use in various industrial applications.

Plastic Additives

The compound is used as an additive in plastics:

- Enhancement of Material Properties : It improves the flexibility and durability of plastic materials, contributing to the production of specialty chemicals.

Surfactants

Due to its amphiphilic nature, this compound is also utilized in the formulation of surfactants:

- Detergents and Emulsifiers : It can be incorporated into detergents and emulsifiers for enhanced cleaning and emulsifying properties.

Case Study 1: Drug Delivery Systems

In a study examining lipid-based formulations for drug delivery, this compound was incorporated into liposomal formulations. Results indicated enhanced drug encapsulation efficiency and improved bioavailability compared to traditional formulations.

Case Study 2: Industrial Lubricants

A comparative study on lubricants highlighted that incorporating this compound into synthetic oils improved performance metrics such as viscosity index and thermal stability compared to conventional lubricants.

Mechanism of Action

The mechanism of action of tridecyl hydrogen 2-butenedioate involves its interaction with lipid membranes and proteins. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. The compound may also interact with specific enzymes and receptors, influencing metabolic pathways and signaling cascades .

Comparison with Similar Compounds

Key Findings :

- Longer alkyl chains (e.g., tridecyl) enhance hydrophobicity, reducing water solubility but improving lipid membrane interactions, which is critical for antimicrobial activity .

- Shorter chains (butyl or methyl) are more volatile and suited for roles in polymers or solvents .

Gemini Surfactants with Tridecyl Chains

highlights cationic gemini surfactants with branched tridecyl chains, which share structural similarities with this compound. These surfactants exhibit:

Comparison :

- This compound lacks the cationic head and spacer of gemini surfactants but may still form micelles due to its amphiphilicity. Its longer chain could lower CMC further compared to dodecyl derivatives.

Polymers Containing 2-Butenedioate Esters

Polymers like sodium salt of (2Z)-2-butenedioic acid (CAS No. 169797-36-8 ) or bis(2-ethylhexyl) 2-butenedioate (CAS No. 152286-22-1 ) differ structurally:

- Sodium Salt : Highly water-soluble due to ionic character, used in industrial formulations.

- Bis(2-ethylhexyl) Ester : A diester with branched chains, offering flexibility in polymer matrices but lower biodegradability.

Contrast with this compound :

- The monoester structure of this compound allows partial ionization (carboxylic acid group), balancing solubility and surfactant activity.

Other Tridecyl Esters

- Tridecyl Phosphate (CAS No. 5116-94-9 ): A phosphate ester with flame-retardant and lubricant applications. Unlike 2-butenedioate, its polar head group (phosphate) enables stronger hydrogen bonding.

- Tridecyl Acetate: A simple ester with uses in fragrances and solvents .

Research and Regulatory Considerations

- Antimicrobial Activity : Tridecyl-chain compounds show enhanced microbicidal effects due to improved membrane disruption . This compound’s activity remains speculative but merits further study.

- Regulatory Status : Unlike polymers in , this compound has a distinct CAS number (93762-26-6), suggesting separate regulatory evaluation for industrial or pharmaceutical use .

Tables

Table 1. Physicochemical Comparison of Selected 2-Butenedioate Derivatives

Biological Activity

Tridecyl hydrogen 2-butenedioate, a chemical compound belonging to the class of esters, has garnered attention in the field of biological research due to its potential applications in various domains, including pharmaceuticals and agriculture. This article aims to explore the biological activity of this compound, synthesizing data from diverse sources, including case studies and research findings.

Chemical Structure and Properties

This compound is an ester formed from tridecyl alcohol and maleic acid. Its chemical formula is , indicating the presence of a long hydrophobic tail, which is characteristic of many surfactants and bioactive compounds.

| Property | Value |

|---|---|

| Molecular Weight | 284.38 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related esters have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, a series of esters were tested for their antibacterial properties against Escherichia coli and Staphylococcus aureus. This compound demonstrated a significant reduction in bacterial viability at concentrations above 0.5% (v/v), indicating its potential as an antimicrobial agent in formulations .

Cytotoxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to assess its cytotoxicity. A study conducted using human cell lines revealed that at lower concentrations (below 1%), the compound did not exhibit significant cytotoxic effects. However, concentrations above this threshold resulted in increased cell death, highlighting the need for careful dosage considerations in therapeutic applications .

Table 2: Cytotoxicity Data

| Concentration (v/v) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 0.5 | 90 |

| 1.0 | 70 |

| 5.0 | 30 |

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its long hydrophobic chain may interact with cellular membranes, disrupting membrane integrity and leading to cell lysis in microbial cells.

Research Findings on Mechanism

A study focusing on similar compounds indicated that the disruption of lipid bilayers by hydrophobic interactions could be a primary mode of action for antimicrobial activity . This suggests that this compound may function similarly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.